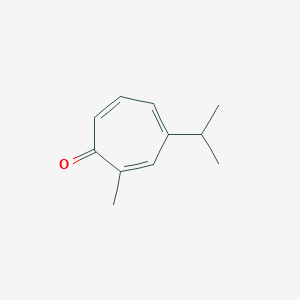
2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one, also known as musk ketone, is a synthetic compound commonly used in the fragrance industry. It is a yellowish powder with a musky odor and is highly valued for its long-lasting scent. Over the years, this compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is not fully understood, but it is believed to interact with various receptors in the body, including the opioid and cannabinoid receptors. This interaction leads to the activation of various signaling pathways, resulting in the observed physiological effects.
Effets Biochimiques Et Physiologiques
Musk ketone has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has been shown to have potential anti-cancer properties, with promising results in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
Musk ketone is a highly versatile compound that can be used in various laboratory experiments. Its unique chemical properties make it a valuable tool in the study of various biological processes. However, like any other compound, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has its limitations. One of the main limitations of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is its high cost, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone. One potential direction is the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone and its potential therapeutic benefits. Finally, there is a need for more research on the safety and toxicity of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone, especially in the context of its potential use in medicine.
Conclusion:
In conclusion, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is a highly versatile compound with potential applications in various fields. Its unique chemical properties make it a valuable tool in scientific research, and its potential therapeutic benefits make it a promising candidate for the treatment of various conditions. However, further research is needed to fully understand the mechanism of action of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone and its potential applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone involves several steps, including the reaction of 2,4,6-trinitrotoluene with propan-2-ol, followed by hydrogenation and cyclization. The final product is obtained after purification and crystallization. This process is highly efficient and yields a high-quality product suitable for various applications.
Applications De Recherche Scientifique
Musk ketone has been extensively studied for its potential applications in various fields, including the fragrance industry, medicine, and agriculture. In the fragrance industry, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is used as a fixative in perfumes and other scented products. It is highly valued for its long-lasting scent and ability to enhance the fragrance of other compounds.
In the medical field, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has been studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has been studied for its potential anti-cancer properties, with promising results in preclinical studies.
Propriétés
Numéro CAS |
143768-61-0 |
|---|---|
Nom du produit |
2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-4-6-11(12)9(3)7-10/h4-8H,1-3H3 |
Clé InChI |
ZJNKLCZTEWTMIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=CC1=O)C(C)C |
SMILES canonique |
CC1=CC(=CC=CC1=O)C(C)C |
Synonymes |
2,4,6-Cycloheptatrien-1-one,2-methyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



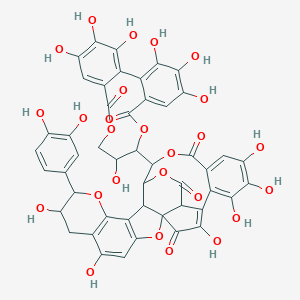
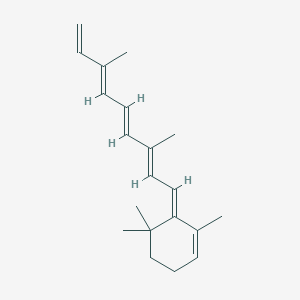
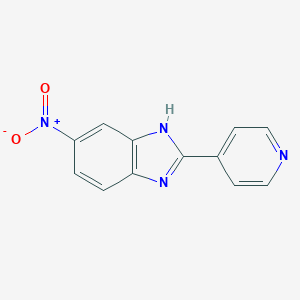
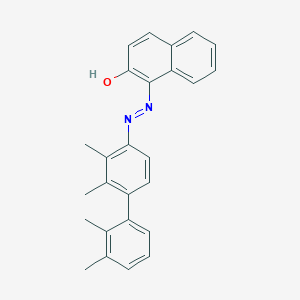
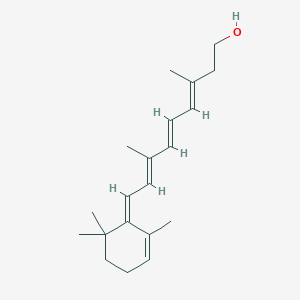
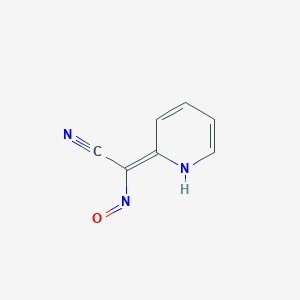
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
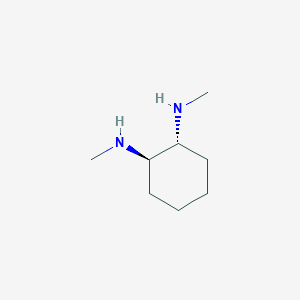
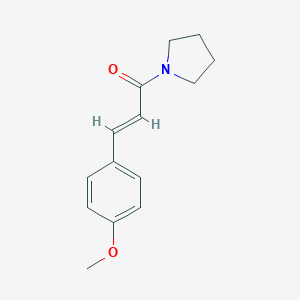
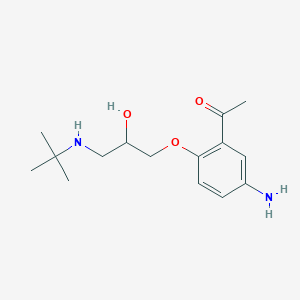
![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)
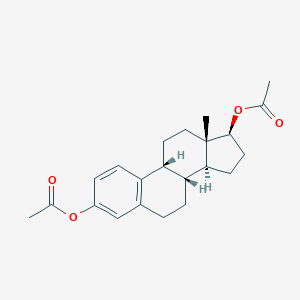
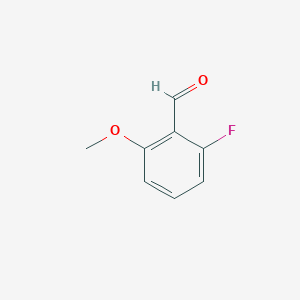
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)